Prexasertib

説明

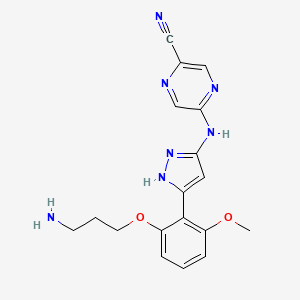

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGPNHGTYJDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031326 | |

| Record name | Prexasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-52-1 | |

| Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prexasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prexasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prexasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prexasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prexasertib's Mechanism of Action in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the cell cycle checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and in maintaining genomic stability. It is a key regulator of cell cycle checkpoints, particularly the S and G2/M phases, and is essential for homologous recombination (HR) repair of DNA double-strand breaks and the stabilization of replication forks. In many cancer cells, particularly those with a p53 deficiency, there is an increased reliance on the CHK1-mediated G2/M checkpoint for DNA repair, making CHK1 an attractive therapeutic target. This compound's inhibition of CHK1 leads to the abrogation of this checkpoint, resulting in replication catastrophe, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells. This guide provides an in-depth technical overview of this compound's mechanism of action in the DNA damage response, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of CHK1 and, to a lesser extent, CHK2. This inhibition disrupts the normal cellular response to DNA damage, leading to a cascade of events that preferentially affects cancer cells.

Inhibition of CHK1 and Disruption of Cell Cycle Checkpoints

Upon DNA damage or replication stress, ataxia telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M transition. This pause allows time for DNA repair.

This compound, by inhibiting CHK1, prevents the inactivation of CDC25 phosphatases. This leads to premature CDK activation and forces cells to bypass the G2/M checkpoint, even in the presence of DNA damage. This premature entry into mitosis with unrepaired DNA damage results in mitotic catastrophe and cell death.[2]

Caption: this compound inhibits CHK1, preventing G2/M arrest and forcing premature mitotic entry.

Induction of DNA Damage and Apoptosis

By forcing cells with damaged DNA to enter mitosis, this compound treatment leads to a significant increase in DNA double-strand breaks (DSBs). This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive marker of DSBs.[3] The accumulation of extensive DNA damage triggers apoptosis, which is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[3][4]

Inhibition of Homologous Recombination Repair

CHK1 also plays a role in homologous recombination (HR), a major pathway for the repair of DSBs. CHK1 is known to phosphorylate and regulate key HR proteins, including RAD51. This compound treatment has been shown to prevent the formation of nuclear RAD51 foci, which are essential for the strand invasion step of HR.[1][5] This inhibition of HR further sensitizes cancer cells to DNA damaging agents and PARP inhibitors.

Caption: this compound inhibits CHK1, leading to reduced RAD51 foci formation and impaired HR repair.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 | [1] |

| OV90 | High-Grade Serous Ovarian Cancer | 49 | [1] |

| PEO1 | High-Grade Serous Ovarian Cancer | Not specified, but sensitive | [1] |

| PEO4 | High-Grade Serous Ovarian Cancer | Not specified, but sensitive | [1] |

| ES2 | Ovarian Cancer | ~5 | [6] |

| KURAMOCHI | Ovarian Cancer | ~2 | [7] |

| TOV112D | Ovarian Cancer | ~3 | [6] |

| JHOS2 | Ovarian Cancer | 8400 | [6] |

| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | [8] |

| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [8] |

| UWB1.289 | BRCA1-mutant Ovarian Cancer | 1.2 - 30.6 (range in PARPi-sensitive and -resistant lines) | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| OVCAR3 | Olaparib (5µM) | Not specified | Not specified | 73.3 | [1] |

| OVCAR3 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 43.7 | [1] |

| PEO1 | Olaparib (5µM) | Not specified | Not specified | 59.4 | [1] |

| PEO1 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 51.5 | [1] |

| PEO4 | Olaparib (5µM) | Not specified | Not specified | 39.0 | [1] |

| PEO4 | Olaparib (5µM) + this compound (5nM) | Not specified | Not specified | 27.9 | [1] |

| A549 | Control | ~60 | ~25 | ~15 | [4] |

| A549 | This compound (20nM) | Increased | Decreased | Decreased | [4] |

| A549 | CPX (5µM) + this compound (20nM) | Significantly Increased | Significantly Decreased | Significantly Decreased | [4] |

| MDAMB231 | This compound (250nM) | Decreased | Increased | Not specified | [10] |

Table 3: Induction of DNA Damage and Apoptosis by this compound

| Cell Line | Treatment | Biomarker | Fold Change/Observation | Reference |

| HGSOC cell lines | This compound + Olaparib | Comet Tail DNA (%) | Significantly increased vs control (p<0.05) | [1] |

| B-/T-ALL cell lines | This compound (IC50) | γH2AX | Increased | [3] |

| B-/T-ALL cell lines | This compound (IC50) | Cleaved PARP-1 | Increased | [3] |

| A549 | CPX (5µM) + this compound (20nM) | γH2AX positive cells (%) | ~74% | [4] |

| A549 | CPX (5µM) + this compound (20nM) | Apoptotic cells (%) | ~6-fold increase vs control | [4] |

| HCC cells | Olaparib + CHK1i | γH2AX | Increased | [11] |

| HCC cells | Olaparib + CHK1i | Cleaved PARP1 | Increased | [11] |

Table 4: Inhibition of Rad51 Foci Formation by this compound

| Cell Line | Treatment | Observation | Reference |

| BRCA wild type HGSOC | Olaparib | Induced nuclear Rad51 foci | [1] |

| BRCA wild type HGSOC | Olaparib + this compound | Abrogated Rad51 foci formation | [1][12] |

| Ovarian Cancer (PARPi-resistant) | Olaparib + this compound | Reduced RAD51 foci | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis for γH2AX and Cleaved PARP

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Immunofluorescence for Rad51 Foci Formation

Caption: Standard workflow for immunofluorescence staining.

Protocol:

-

Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound and/or other agents as required.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 10% goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Rad51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.

-

Analysis: Quantify the number of Rad51 foci per nucleus using image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

Protocol:

-

Cell Preparation: Harvest and resuspend cells in PBS.

-

Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Harvest: Harvest cells after treatment and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound's mechanism of action is centered on the potent inhibition of CHK1, a master regulator of the DNA damage response. By abrogating the G2/M checkpoint, inducing DNA damage, and inhibiting homologous recombination repair, this compound selectively targets cancer cells with a high reliance on this pathway for survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CHK1 inhibition in oncology. The synergistic effects observed when this compound is combined with other DNA damaging agents, such as PARP inhibitors, highlight its promise as a component of combination therapies for a range of malignancies.

References

- 1. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Chk1 with this compound Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Prexasertib's Impact on Replication Fork Stability and Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Prexasertib (LY2606368), a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its core mechanism of action, focusing on its profound effects on DNA replication fork stability and the induction of replication stress, which collectively contribute to its anti-tumor activity. This document synthesizes preclinical data, outlines key experimental methodologies for its study, and presents quantitative findings in a structured format to support further research and development.

Core Mechanism of Action: Inhibition of CHK1 and Induction of Replication Catastrophe

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR). In response to DNA damage or replication stress, CHK1 is activated by the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. Activated CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to provide time for DNA repair.[1][2] A key role of CHK1 is the stabilization of stalled replication forks, preventing their collapse into toxic DNA double-strand breaks (DSBs).[1][3]

This compound is an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][4] By inhibiting CHK1, this compound disrupts the intracellular response to replication stress.[5] This inhibition abrogates the S-phase checkpoint, leading to several critical downstream events:

-

Uncontrolled Origin Firing: CHK1 normally suppresses the firing of new replication origins. Its inhibition leads to excessive origin firing, depleting nucleotide pools and exacerbating replication stress.[6][7]

-

Replication Fork Destabilization: this compound prevents the stabilization of stalled replication forks, causing them to collapse.[1][6] This leads to the accumulation of under-replicated DNA and DSBs.

-

Mitotic Catastrophe: By overriding the G2/M checkpoint, this compound forces cells with damaged DNA to prematurely enter mitosis, resulting in a lethal outcome known as replication catastrophe.[2][6]

This mechanism is particularly effective in cancer cells, which often exhibit high levels of endogenous replication stress due to oncogene activity (e.g., MYC or Cyclin E1 amplification) and defects in DNA repair pathways.[5][8] These tumors become highly dependent on the ATR-CHK1 pathway for survival, creating a synthetic lethal vulnerability that can be exploited by CHK1 inhibitors like this compound.

Caption: this compound inhibits CHK1, disrupting the DNA damage response pathway.

Quantitative Analysis of this compound's Effects

This compound has demonstrated potent single-agent activity across a wide range of preclinical cancer models. Its efficacy is quantified by metrics such as half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and by measuring biomarkers of target engagement and downstream DNA damage.

Table 1: Cellular Sensitivity to this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | This compound EC₅₀ / IC₅₀ (nmol/L) | Citation |

|---|---|---|---|---|

| MX-1 | Triple Negative Breast Cancer (TNBC) | BRCA1/2 proficient | 5.7 | [9] |

| MDA-468 | Triple Negative Breast Cancer (TNBC) | EGFR overexpression | 105 | [9] |

| KELLY | Neuroblastoma | Not Specified | ~10 | [10] |

| UWB1.289 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA1-mutant | Sensitive (exact value not stated) | [6] |

| OVCAR3 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA wild-type | Synergistic with Olaparib | [3] |

| PEO4 | High-Grade Serous Ovarian Cancer (HGSOC) | BRCA2-mutant | Synergistic with Olaparib |[3] |

Table 2: Key Biomarker Changes Induced by this compound Treatment

| Biomarker | Function / Significance | Observed Effect of this compound | Model System | Citation |

|---|---|---|---|---|

| pCHK1 (S296) | CHK1 autophosphorylation site, marker of CHK1 activation | Robustly inhibited/decreased | HGSOC, HNSCC cell lines | [11][12] |

| pCHK1 (S317/S345) | ATR-mediated phosphorylation, marker of replication stress | Increased (due to feedback) | HGSOC cell lines | [12] |

| γH2AX | Marker for DNA double-strand breaks (DSBs) | Increased foci formation and pan-nuclear staining | HGSOC, Neuroblastoma, Ovarian Cancer cell lines | [3][6][10][13] |

| pRPA32 (S33) | Marker for single-stranded DNA and replication stress | Increased foci formation | Ovarian cancer cell lines | [13] |

| RAD51 | Key protein in homologous recombination repair | Abrogated olaparib-induced foci formation | HGSOC cell lines |[3][12] |

Detailed Experimental Protocols

The following protocols are fundamental for assessing the impact of this compound on replication fork dynamics and DNA damage.

3.1 DNA Fiber Assay for Replication Fork Dynamics

This assay directly visualizes and quantifies the dynamics of individual replication forks. It is used to measure fork speed, stalling, and the stability of nascent DNA strands.

-

Principle: Cells are sequentially pulsed with two different thymidine analogs, 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU), which are incorporated into newly synthesized DNA. DNA is then extracted, stretched on glass slides, and the labeled tracks are visualized using specific antibodies against CldU and IdU.

-

Protocol:

-

Cell Culture and Labeling: Plate cells to achieve 60-70% confluency. Treat with this compound or control vehicle for the desired duration.

-

First Pulse: Add CldU (e.g., 20-50 µM) to the culture medium and incubate for 20-30 minutes.

-

Wash: Remove CldU-containing medium and wash cells three times with warm PBS.

-

Second Pulse: Add IdU (e.g., 200-250 µM) to the medium, with or without the continued presence of a stress-inducing agent (like hydroxyurea) and/or this compound, and incubate for 20-30 minutes.

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend to a final concentration of 2.5 x 10⁵ cells/mL.

-

Lysis and Spreading: Spot 2 µL of cell suspension onto a coated microscope slide. Add 7 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). After 2-4 minutes, tilt the slide to allow the DNA to spread down the slide.

-

Fixation: Air dry the slides and fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.

-

Denaturation and Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 5% BSA in PBS. Sequentially incubate with primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU) and corresponding fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of CldU (red) and IdU (green) tracks using ImageJ or similar software. The ratio of IdU to CldU length indicates replication fork stalling.[14] Nascent strand degradation is measured as a shortening of the first (CldU) track after prolonged fork stalling.[15]

-

Caption: Workflow for the DNA fiber assay to analyze replication fork dynamics.

3.2 Immunofluorescence for DNA Damage and Replication Stress Markers

This method is used to visualize and quantify cellular markers of DNA damage (e.g., γH2AX) and replication stress (e.g., pRPA32) at the single-cell level.

-

Principle: Following treatment, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against proteins of interest. The formation of distinct nuclear foci indicates the recruitment of these proteins to sites of DNA damage or stress.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate. Apply this compound or control treatment for the specified time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-γH2AX, anti-pRPA32) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a confocal or high-resolution fluorescence microscope. Quantify the number of foci per nucleus or the overall fluorescence intensity using automated software like CellProfiler or ImageJ.

-

3.3 Western Blotting for DDR Protein Expression and Phosphorylation

Western blotting is used to detect changes in the total levels and phosphorylation status of key proteins in the CHK1 signaling pathway.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pCHK1 S296, anti-CHK1 total, anti-γH2AX) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).

-

Therapeutic Implications and Future Directions

The ability of this compound to induce replication stress and destabilize replication forks provides a strong rationale for its clinical development, both as a monotherapy and in combination therapies.

-

Monotherapy in High-Stress Tumors: this compound shows significant promise in tumors with high intrinsic replication stress, such as those with CCNE1 amplification or other defects in DNA repair.[8][16]

-

Synergy with PARP Inhibitors: A major mechanism of resistance to PARP inhibitors (PARPi) in BRCA-mutant cancers is the restoration of replication fork stability.[6][17] this compound can reverse this stabilization, re-sensitizing PARPi-resistant tumors to treatment.[6][17] This combination has shown strong synergistic effects in preclinical models of high-grade serous ovarian cancer.[6][7][17]

-

Combination with Chemotherapy: this compound can also enhance the efficacy of DNA-damaging chemotherapies like gemcitabine or cisplatin by preventing the cell cycle arrest needed for DNA repair.[14][18]

References

- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of this compound (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. A pan-cancer transcriptome analysis identifies replication fork and innate immunity genes as modifiers of response to the CHK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR signaling promotes resistance to CHK1 inhibitor this compound in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. Resistance to the CHK1 inhibitor this compound involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. CHK1/2 Inhibitor this compound Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY2606368 (Prexasertib): Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prexasertib (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, a network essential for maintaining genomic integrity.[4] By inhibiting CHK1 and CHK2, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[3][5] This technical guide provides a comprehensive overview of the discovery, chemical properties, and preclinical and clinical evaluation of this compound.

Discovery and Development

This compound was developed by Eli Lilly and Company as a second-generation checkpoint kinase inhibitor.[5] The development of CHK1/CHK2 inhibitors is a therapeutic strategy aimed at exploiting the reliance of cancer cells on these checkpoints for survival, particularly in the context of increased replicative stress and defects in DNA damage repair pathways.[6] Preclinical studies have demonstrated that this compound can induce DNA double-strand breaks and replication catastrophe, leading to tumor cell death.[2][3]

Chemical Properties

This compound is a phenylpyrazole derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |

| Molecular Formula | C₁₈H₁₉N₇O₂ |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 1234015-52-1 |

| Appearance | Crystalline solid |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO, though moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it has been prepared in 20% Captisol.[7][8] |

Mechanism of Action: Targeting the CHK1/CHK2 Signaling Pathway

This compound functions as a selective, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2] In response to DNA damage, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[9][10] ATM primarily responds to double-strand breaks, while ATR is activated by single-strand DNA, often associated with stalled replication forks.[10] These sensor kinases then phosphorylate and activate CHK1 and CHK2.[9][10]

Activated CHK1 and CHK2, in turn, phosphorylate a range of downstream targets to orchestrate a cellular response that includes:

-

Cell Cycle Arrest: By phosphorylating and inactivating Cdc25 phosphatases, CHK1 and CHK2 prevent the activation of cyclin-dependent kinases (CDKs) required for progression through the G1/S, intra-S, and G2/M phases of the cell cycle.[11] This provides time for DNA repair.

-

DNA Repair: CHK1 is involved in homologous recombination-mediated repair of double-strand DNA breaks.[6]

-

Apoptosis: If DNA damage is too extensive to be repaired, the CHK1/CHK2 pathway can contribute to the induction of programmed cell death.[11]

By inhibiting CHK1 and CHK2, this compound abrogates these critical checkpoints. Cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints for survival amidst high levels of replication stress, are particularly vulnerable to CHK1/CHK2 inhibition. The abrogation of these checkpoints in the presence of DNA damage leads to premature entry into mitosis with unreplicated or damaged DNA, a lethal event termed "mitotic catastrophe."[12][13]

Quantitative Data

In Vitro Activity

| Target | Assay Type | IC₅₀ / Kᵢ | Reference |

| CHK1 | Cell-free kinase assay | IC₅₀: 1 nM | [1] |

| CHK1 | Cell-free kinase assay | Kᵢ: 0.9 nM | [2][3] |

| CHK2 | Cell-free kinase assay | IC₅₀: 8 nM | [1][2] |

| RSK1 | Cell-free kinase assay | IC₅₀: 9 nM | [1] |

| MELK | IC₅₀: 38 nM | [2] | |

| SIK | IC₅₀: 42 nM | [2] | |

| BRSK2 | IC₅₀: 48 nM | [2] | |

| ARK5 | IC₅₀: 64 nM | [2] |

| Cell Line | Cancer Type | IC₅₀ (Single Agent) | Reference |

| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 nM | [9] |

| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 nM | [9] |

| Various Ovarian Cancer Cell Lines | High-Grade Serous Ovarian Cancer | 1-10 nM | |

| JHOS2 | High-Grade Serous Ovarian Cancer | 8.4 µM | |

| 10 TNBC Cell Lines | Triple-Negative Breast Cancer | 1.63 - 88.99 nM | [13] |

Clinical Trial Data

| Trial ID | Phase | Cancer Type | Key Findings | Reference |

| NCT02203513 | 2 | High-Grade Serous Ovarian Cancer (BRCA wild-type) | 33% of patients' tumors shrank; median progression-free survival of 7.5 months in responders. | [14] |

| NCT01115790 | 1 | Advanced or Metastatic Solid Tumors | Recommended Phase 2 dose (RP2D) of 105 mg/m² IV every 14 days. Most common grade 3/4 toxicities were neutropenia, leukopenia, anemia, and thrombocytopenia. | [12][15] |

| Phase 1 (Pediatric) | 1 | Recurrent/Refractory Solid Tumors (including CNS) | RP2D determined to be 150 mg/m² IV on days 1 and 15 of a 28-day cycle. Most common grade 3/4 toxicities were hematologic. No objective responses, but stable disease observed in some patients. | [12][16] |

| NCT03414047 | 2 | Platinum-Resistant/Refractory Ovarian Cancer | Objective response rate of 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients. | [17] |

| Phase 1b | 1b | Squamous Cell Carcinoma | Clinical benefit rate at 3 months was 29%. | [15] |

| Phase 1b | 1b | Advanced Cancer (in combination with Samotolisib) | Showed preliminary efficacy in heavily pretreated patients. | [13] |

Experimental Protocols

CHK1 Kinase Assay (In Vitro)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the in vitro inhibitory activity of this compound against CHK1.

Methodology:

-

Reagent Preparation: Thaw 5x kinase assay buffer, ATP, and a suitable CHK1 substrate. Prepare a 1x kinase assay buffer. Prepare serial dilutions of this compound in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[1]

-

Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP, and the CHK1 substrate.

-

Reaction Setup: Dispense the master mix into the wells of a microplate. Add the this compound dilutions or a vehicle control (e.g., 10% DMSO in kinase assay buffer) to the respective wells.[1]

-

Enzyme Addition: Thaw and dilute the recombinant CHK1 enzyme in 1x kinase assay buffer. Initiate the kinase reaction by adding the diluted CHK1 enzyme to each well.

-

Incubation: Incubate the reaction plate at 30°C for a specified time, typically 45-60 minutes.[1][18]

-

Signal Detection: Stop the reaction and detect the kinase activity. For example, using the ADP-Glo™ Kinase Assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.[1][18]

-

Data Analysis: Measure the luminescent or fluorescent signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phospho-CHK1

This protocol outlines the general steps for detecting the phosphorylation status of CHK1 and its downstream targets in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CHK1 (e.g., p-CHK1 Ser296) and total CHK1 overnight at 4°C with gentle agitation.[20]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunofluorescence for γH2AX Foci Formation

This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-30 minutes, followed by permeabilization with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[11][14]

-

Blocking: Block the cells with a blocking solution (e.g., 3% BSA in PBS) for at least 30 minutes to reduce non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (1:500 to 1:1000 dilution) overnight at 4°C.[11][14]

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[14]

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using image analysis software.

Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][9]

-

Viability Reagent Addition: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.[15]

-

Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the substrate into a detectable product.

-

Signal Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals and measure the absorbance. For CellTiter-Glo® assays, measure the luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of this compound.

In Vivo Neuroblastoma Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of neuroblastoma.[7]

Methodology:

-

Cell Preparation: Harvest neuroblastoma cells during their logarithmic growth phase and resuspend them in a suitable medium such as Hank's Balanced Salt Solution (HBSS).[7]

-

Cell Implantation: Mix the cell suspension with Matrigel and subcutaneously inject the mixture (e.g., 5 x 10⁶ cells in 0.2 mL) into the flank of immunocompromised mice (e.g., SCID beige mice).[7]

-

Tumor Growth Monitoring: Monitor tumor growth regularly, typically starting 7 days after implantation, by measuring tumor volume with calipers.

-

Treatment Administration: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (formulated in a vehicle like 20% Captisol) via an appropriate route (e.g., subcutaneous or intravenous) and schedule.[7] The control group receives the vehicle alone.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like Ki67).

-

Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group to assess the anti-tumor efficacy.

Pharmacokinetic Analysis in Clinical Trials

This protocol describes the general procedure for pharmacokinetic (PK) analysis of this compound in patients.

Methodology:

-

Sample Collection: Collect blood samples from patients at predetermined time points before, during, and after the intravenous infusion of this compound.[8]

-

Plasma Preparation: Process the blood samples to separate the plasma.

-

Drug Concentration Quantification: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Data Analysis: Analyze the PK parameters to understand the absorption, distribution, metabolism, and excretion of this compound in humans.

Conclusion

This compound (LY2606368) is a potent dual inhibitor of CHK1 and CHK2 that has demonstrated significant anti-tumor activity in a range of preclinical models and has shown clinical activity in several tumor types, particularly in cancers with high replication stress and/or defects in DNA damage repair. Its mechanism of action, which involves the abrogation of critical cell cycle checkpoints leading to mitotic catastrophe, provides a strong rationale for its continued investigation as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose‐finding study of the checkpoint kinase 1 inhibitor, this compound, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crpr-su.se [crpr-su.se]

- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Staining of γH2AX [bio-protocol.org]

- 15. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. promega.com [promega.com]

- 19. origene.com [origene.com]

- 20. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

A Comprehensive Preclinical Evaluation of Prexasertib Monotherapy in Solid Tumors

Introduction

Prexasertib (LY2606368) is a potent, ATP-competitive small molecule inhibitor targeting the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2][3] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, primarily activated by replication stress.[4][5] It plays a pivotal role in regulating cell cycle progression, specifically by enforcing the S and G2-M checkpoints to allow time for DNA repair.[6] Many cancers exhibit defects in DDR pathways, such as p53 mutations, making them highly dependent on the CHK1-mediated checkpoints for survival.[6]

Inhibition of CHK1 by this compound abrogates these critical cell cycle checkpoints, preventing DNA repair. This forces cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as "replication catastrophe" or mitotic catastrophe.[6][7][8][9] This mechanism provides a strong rationale for evaluating this compound as a monotherapy, particularly in tumors with high levels of endogenous DNA damage and replication stress. This technical guide summarizes the key preclinical findings for this compound monotherapy across a range of solid tumor types, detailing its mechanism, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: CHK1 Inhibition and Replication Catastrophe

Under conditions of replication stress or DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing an opportunity for DNA repair.

This compound competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[10] In cancer cells, especially those lacking a functional G1 checkpoint (e.g., p53-deficient), this inhibition prevents the S and G2/M arrest. The cells continue into mitosis with under-replicated and damaged DNA, ultimately resulting in chromosomal fragmentation and apoptosis.[11]

Preclinical In Vitro Evaluation

This compound has demonstrated potent anti-proliferative activity at low nanomolar concentrations across a wide array of solid tumor cell lines as a single agent.[8][9]

Data Presentation: In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | Relative EC50 (nmol/L) | Citation |

| A-204 | Rhabdomyosarcoma | 1.8 | [8] |

| Rh30 | Rhabdomyosarcoma | 1.9 | [8] |

| RD | Rhabdomyosarcoma | 2.5 | [8] |

| TC-32 | Ewing Sarcoma | 22 | [8] |

| SK-N-AS | Neuroblastoma | 4.8 | [9] |

| SK-N-BE(2) | Neuroblastoma | 1.9 | [9] |

| Kelly | Neuroblastoma | 1.4 | [9] |

| IMR-32 | Neuroblastoma | 1.2 | [9] |

| PANC-1 | Pancreatic Cancer | 2.9 | [9] |

| Various | High-Grade Serous Ovarian Cancer | Sensitive | [2][12] |

| Various | Pediatric Sarcomas | 0.9 - 22 | [8] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

-

Methodology:

-

Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) dissolved in DMSO. Control wells receive a DMSO vehicle.

-

Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a non-linear regression model (four-parameter variable slope).[9]

-

Protocol 2: Western Blot Analysis for DNA Damage Markers

-

Objective: To assess the induction of DNA damage and inhibition of CHK1 signaling.

-

Methodology:

-

Treatment: Cells are seeded in 6-well plates and treated with increasing concentrations of this compound (e.g., 0, 50, 100 nM) for 24 to 48 hours.[7][9]

-

Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against key proteins such as phospho-CHK1 (S345), total CHK1, γ-H2AX (a marker for DNA double-strand breaks), and cleaved caspase-3 (a marker for apoptosis). An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.[2][7]

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.

-

Preclinical In Vivo Evaluation

The potent in vitro activity of this compound translated to significant single-agent anti-tumor effects in multiple in vivo models, including both cell line-derived (CDX) and patient-derived xenografts (PDX).

Data Presentation: In Vivo Monotherapy Efficacy

| Cancer Type | Model | Dosing Regimen | Best Response (%ΔT/C or % Regression) | Citation |

| Desmoplastic Small Round Cell Tumor | DSRCT-PDX-1 | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |

| Desmoplastic Small Round Cell Tumor | DSRCT-PDX-2 | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |

| Malignant Rhabdoid Tumor | A204 CDX | 10 mg/kg, BID, 3 days on/4 days off | -100% (Complete Regression) | [7] |

| Alveolar Rhabdomyosarcoma | Rh30 CDX | 10 mg/kg, BID, 3 days on/4 days off | -99% (Regression) | [7] |

| Neuroblastoma | SK-N-BE(2) CDX | 10 mg/kg, BID, 3 days on/4 days off | -80% (Regression) | [7] |

| Neuroblastoma | IMR-32 CDX | 10 mg/kg, BID, 3 days on/4 days off | -58% (Regression) | [9] |

| High-Grade Serous Ovarian Cancer | HGSOC PDX (Multiple) | 8 mg/kg, BID, 3 days on/4 days off | Significant Anti-Tumor Activity | [2][12] |

| Triple-Negative Breast Cancer | MDA-MB-231 Orthotopic | Not Specified | 83.3% Tumor Growth Inhibition | [11] |

| Group 3 Medulloblastoma | G3MB Orthotopic | 20 mg/kg, IV, single dose | Target Engagement Confirmed | [13] |

Note: ΔT/C (change in tumor volume of treated vs. control) values < 42% are often considered significant activity. Negative values indicate tumor regression.

Experimental Protocols

Protocol 3: Xenograft Tumor Model Study

-

Objective: To evaluate the anti-tumor efficacy of this compound monotherapy in vivo.

-

Methodology:

-

Animal Models: Studies typically use immunodeficient mice (e.g., SCID or NSG mice) to allow for the growth of human tumors.

-

Tumor Implantation: 5 x 10⁶ cancer cells are resuspended in a solution of media and Matrigel (1:1) and injected subcutaneously into the flank of the mice.[9] For orthotopic models, cells are implanted in the relevant organ (e.g., mammary fat pad for breast cancer).[11]

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.

-

Drug Formulation & Administration: this compound for in vivo use is typically formulated in 20% Captisol.[9] It is administered via routes such as subcutaneous (SC), intravenous (IV), or oral gavage (PO) according to the specified dosing schedule (e.g., 10 mg/kg, twice daily for 3 days, followed by 4 days of rest).[7]

-

Efficacy Measurement: Tumor volume is measured 2-3 times per week using digital calipers (Volume = L x W² / 2). For some models, tumor burden is measured by bioluminescence imaging.[2] Mouse body weight is also monitored as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors are harvested to analyze biomarkers (e.g., pCHK1, γ-H2AX) by immunohistochemistry or Western blot to confirm target engagement and downstream effects.[13]

-

Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies have also characterized the PK/PD relationship of this compound. In a Group 3 medulloblastoma model, this compound demonstrated adequate CNS penetration.[13] A study in mice showed that the tumor extracellular fluid-to-unbound plasma partition coefficient (Kp,uu) was significantly greater in tumor-bearing mice compared to non-tumor bearing mice, indicating favorable tumor accumulation.[13]

Pharmacodynamic studies confirmed that a clinically relevant dose of this compound leads to significant target engagement in vivo. In a G3MB mouse model, a single 20 mg/kg IV dose led to a peak in pCHK1 S345 and γ-H2AX induction at 2 hours, which remained elevated for at least 6 hours.[13] This was followed by an increase in cleaved caspase-3 levels at 24 hours, indicating the initiation of apoptosis as a direct result of CHK1 inhibition and subsequent DNA damage.[13]

Conclusion

The comprehensive preclinical data strongly support the activity of this compound as a monotherapy in a variety of solid tumors. Its potent, single-agent efficacy is particularly notable in models of pediatric cancers like neuroblastoma and certain sarcomas, as well as in high-grade serous ovarian cancer.[2][7][9][14] The mechanism of inducing replication catastrophe through CHK1 inhibition is well-supported by in vitro and in vivo pharmacodynamic data. Complete tumor regressions were observed in several xenograft models, highlighting the potential for significant clinical activity.[7][14] These robust preclinical findings have provided a solid foundation for the ongoing clinical investigation of this compound in patients with advanced solid tumors.[8][9]

References

- 1. This compound, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad spectrum activity of the checkpoint kinase 1 inhibitor this compound as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Portico [access.portico.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CNS penetration and pharmacodynamics of the CHK1 inhibitor this compound in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor this compound as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Prexasertib's single-agent efficacy in neuroblastoma models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single-agent efficacy of Prexasertib (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1), in preclinical neuroblastoma models. The data and protocols compiled herein are derived from peer-reviewed scientific literature to support further research and development in this critical area of pediatric oncology.

Introduction to this compound and its Mechanism of Action in Neuroblastoma

Neuroblastoma, a common pediatric solid tumor, often exhibits high levels of replication stress, making it particularly vulnerable to inhibitors of the DNA damage response (DDR) pathway.[1][2] CHK1 is a pivotal serine/threonine kinase that acts as a master regulator of the cell cycle and DDR, playing a crucial role in the S and G2-M checkpoints.[1][3] In response to DNA damage or replication stress, CHK1 is activated to halt cell cycle progression and facilitate DNA repair, thereby promoting cell survival.[3]

This compound is a potent and selective ATP-competitive inhibitor of CHK1.[4] By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells with high intrinsic replication stress, such as neuroblastoma.[1][3] Studies have shown that single-agent this compound treatment in neuroblastoma cell lines leads to a rapid increase in DNA double-strand breaks, as evidenced by the phosphorylation of H2AX (γH2AX), and subsequent apoptotic cell death.[1][5]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of single-agent this compound in various neuroblastoma cell lines.

Table 1: Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | EC50 (nmol/L) after 72h | Reference |

| KELLY | 11 | [1] |

| NBL-S | 15 | [1] |

| SK-N-AS | 20 | [1] |

| SK-N-BE(2) | 12 | [1] |

| SK-N-DZ | 18 | [1] |

| SK-N-FI | 14 | [1] |

| SK-N-SH | 25 | [1] |

| IMR-32 | 16 | [1] |

| CHP-212 | 19 | [1] |

Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Cleaved PARP positive) | Reference |

| KELLY | DMSO (control) | <5% | [1] |

| 50 nmol/L this compound (24h) | >50% | [1] | |

| NBL-S | DMSO (control) | <5% | [1] |

| 50 nmol/L this compound (24h) | >40% | [1] |

Key Signaling Pathway and Experimental Workflows

This compound-Induced DNA Damage and Apoptosis Pathway

Caption: this compound inhibits CHK1, leading to replication fork collapse, DNA damage, and apoptosis.

Experimental Workflow for In Vitro Efficacy Assessment

Caption: Workflow for assessing this compound's in vitro efficacy in neuroblastoma cell lines.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for assessing this compound's in vivo efficacy in neuroblastoma xenograft models.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) values using a non-linear regression curve fit.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, typically with a 24 to 48-hour treatment duration.

-

Assay Procedure:

-

Equilibrate the plate to room temperature.[7]

-

Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.[7]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours.[7]

-

Measure luminescence with a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescent signal to the cell number (from a parallel viability plate) or express as fold change relative to the vehicle control.

Western Blot Analysis

-

Cell Lysis:

-

Treat cells with this compound as required.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphorylated proteins, BSA is recommended over milk to reduce background.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-CHK1 (Ser296): 1:1000

-

CHK1: 1:1000

-

γH2AX (Ser139): 1:2000

-

Cleaved PARP: 1:1000

-

β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

In Vivo Xenograft Model

-

Animal Models: Use immunodeficient mice (e.g., NOD-SCID or CB-17 SCID beige).[1]

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 neuroblastoma cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[1]

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, subcutaneously, twice daily for 3 consecutive days per week) or vehicle control.[8]

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as Ki67 (proliferation), γH2AX (DNA damage), and cleaved caspase-3 (apoptosis).

Conclusion

This compound demonstrates potent single-agent efficacy against preclinical models of neuroblastoma through the targeted inhibition of CHK1, leading to increased DNA damage and apoptosis. The provided data and detailed protocols offer a comprehensive resource for researchers investigating the therapeutic potential of CHK1 inhibition in this challenging pediatric malignancy. Further studies are warranted to explore potential resistance mechanisms and rational combination strategies to enhance the anti-tumor activity of this compound in neuroblastoma.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

- 2. bio-techne.com [bio-techne.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.promega.com [ch.promega.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 8. ulab360.com [ulab360.com]

Foundational Research on Prexasertib in High-Grade Serous Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Prexasertib, a selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), in the context of high-grade serous ovarian cancer (HGSOC). HGSOC is the most common and aggressive subtype of epithelial ovarian cancer, often characterized by mutations in TP53 and defects in DNA repair pathways.[1][2] this compound has shown promise as a monotherapy, particularly in BRCA wild-type and platinum-resistant HGSOC, and in combination with other targeted agents like PARP inhibitors.[1][3][4]

Mechanism of Action: Exploiting Genomic Instability

This compound's primary mechanism of action involves the inhibition of CHK1 and, to a lesser extent, CHK2.[1][5] These kinases are critical components of the DNA damage response (DDR) and cell cycle checkpoints. In HGSOC, which is characterized by high levels of genomic instability and replication stress, cancer cells become heavily reliant on the G2/M checkpoint, regulated by the ATR-CHK1 pathway, for survival.[1][6]

By inhibiting CHK1, this compound abrogates this crucial checkpoint, preventing cancer cells from arresting their cell cycle to repair DNA damage. This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "replication catastrophe," characterized by widespread DNA double-strand breaks, mitotic errors, and ultimately, apoptosis.[1][7]

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. The CHK1 Inhibitor this compound Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prexasertib in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prexasertib (LY2606368), a potent and selective small-molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), has emerged as a promising anti-cancer agent.[1] Its primary mechanism of action involves the disruption of the DNA damage response (DDR), leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction: Targeting the DNA Damage Response

Checkpoint kinases CHK1 and CHK2 are serine/threonine kinases that play a pivotal role in the cellular response to DNA damage.[1] They act as crucial mediators, halting the cell cycle to allow for DNA repair.[1] In many cancer cells, which often have a defective G1-S checkpoint, survival becomes highly dependent on the S and G2-M checkpoints regulated by CHK1.[3] By inhibiting CHK1/CHK2, this compound abrogates these critical checkpoints, leading to uncontrolled entry into mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately culminates in apoptotic cell death.[4] Preclinical studies have demonstrated this compound's efficacy as a single agent and in combination with other chemotherapeutic agents in various cancer types, including acute lymphoblastic leukemia, non-small cell lung cancer, osteosarcoma, and ovarian cancer.[4][5][6][7]

Quantitative Analysis of this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key data from preclinical studies, providing insights into the drug's potency and its ability to induce apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Reference |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | 48 | [5] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 30 | 48 | [5] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | 48 | [5] |

| UWB1.289 | High-Grade Serous Ovarian Cancer | 1.2 | 72 | [8] |

| PEO1 | High-Grade Serous Ovarian Cancer | 3.4 | 72 | [8] |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptotic Cells (%) | Incubation Time (hours) | Assay | Reference |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 15 | Increased | 48 | Annexin V/PI Staining | [5] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 30 | Increased | 48 | Annexin V/PI Staining | [5] |

| REH | B-cell Acute Lymphoblastic Leukemia | 200 | Increased | 48 | Annexin V/PI Staining | [5] |

| A549 | Non-Small Cell Lung Cancer | 20 (in combination with Ciclopirox) | ~74% (γH2AX positive) | 48 | Immunofluorescence | [6] |

Core Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted mechanism primarily centered on the induction of DNA damage and the subsequent activation of apoptotic signaling cascades.

Inhibition of CHK1 and Induction of DNA Damage

As a CHK1/CHK2 inhibitor, this compound prevents the phosphorylation and activation of these kinases.[9] This leads to the abrogation of the S and G2/M cell cycle checkpoints.[4] Consequently, cells with damaged DNA are unable to arrest their progression through the cell cycle, leading to premature entry into mitosis.[4] This process, termed "mitotic catastrophe," is characterized by the accumulation of extensive DNA double-strand breaks, a key trigger for apoptosis.[6][10] The formation of γH2AX foci is a well-established marker of DNA double-strand breaks and is consistently observed in this compound-treated cells.[5][6]

Figure 1: this compound-mediated inhibition of the CHK1/CHK2 pathway.

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The extensive DNA damage induced by this compound activates the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK, NOXA, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[11]

This compound has been shown to modulate the expression of several Bcl-2 family members. For instance, in pancreatic cancer cells, treatment with this compound in combination with other agents led to a marked decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved Mcl-1.[11] The degradation of Mcl-1, a critical anti-apoptotic protein, is a key event in sensitizing cells to apoptosis.[12] Furthermore, studies in ovarian cancer have indicated that the apoptotic response to this compound involves the upregulation of the pro-apoptotic BH3-only proteins PMAIP1 (NOXA) and BCL2L11 (Bim).[7] These proteins can neutralize anti-apoptotic Bcl-2 members, leading to the activation of BAX and BAK, pore formation in the mitochondrial outer membrane, and the release of cytochrome c.[13]

Figure 2: this compound-induced intrinsic apoptosis pathway.

Caspase Activation and Execution of Apoptosis